molecular formula C8H6INO4 B3042750 2-(2-Iodo-4-nitrophenyl)acetic Acid CAS No. 66949-41-5

2-(2-Iodo-4-nitrophenyl)acetic Acid

Cat. No.: B3042750
CAS No.: 66949-41-5
M. Wt: 307.04 g/mol
InChI Key: BEFNAALHVCXDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Iodo-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6INO4 It is characterized by the presence of an iodine atom and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodo-4-nitrophenyl)acetic acid typically involves the iodination of 4-nitrophenylacetic acid. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an acidic medium to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The key steps include nitration, iodination, and subsequent purification to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives under suitable conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Iodo-4-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    4-Nitrophenylacetic acid: Lacks the iodine atom, resulting in different reactivity and applications.

    2-Iodo-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.

Uniqueness: 2-(2-Iodo-4-nitrophenyl)acetic acid is unique due to the presence of both an iodine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(2-iodo-4-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFNAALHVCXDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Iodo-4-nitrophenyl)acetic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-Iodo-4-nitrophenyl)acetic Acid
Reactant of Route 3
Reactant of Route 3
2-(2-Iodo-4-nitrophenyl)acetic Acid
Reactant of Route 4
Reactant of Route 4
2-(2-Iodo-4-nitrophenyl)acetic Acid
Reactant of Route 5
2-(2-Iodo-4-nitrophenyl)acetic Acid
Reactant of Route 6
Reactant of Route 6
2-(2-Iodo-4-nitrophenyl)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.